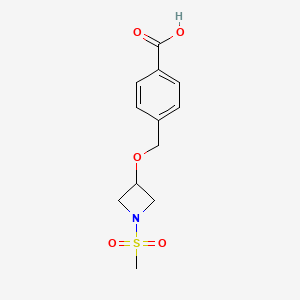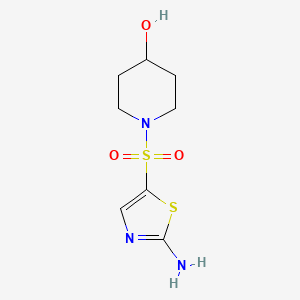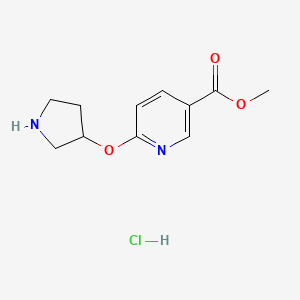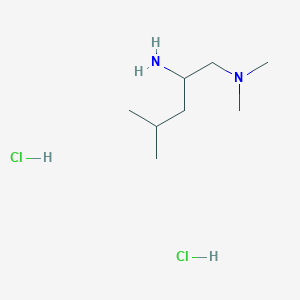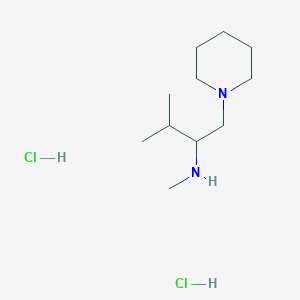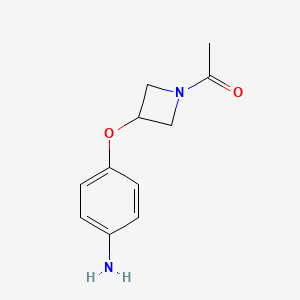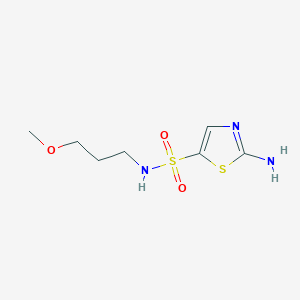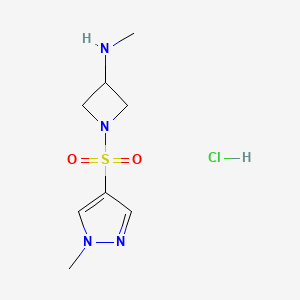![molecular formula C7H9ClN2O2 B1473250 2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide CAS No. 1428234-07-4](/img/structure/B1473250.png)
2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed novel compounds by reacting 2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide with mercapto derivatives, leading to the synthesis of 5-methyl-4-phenyl thiazole derivatives with significant anticancer activity. These compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells, with one derivative showing high selectivity and potent apoptosis-inducing capabilities, although not as high as the standard, cisplatin (A. Evren et al., 2019).
Antimicrobial Applications
Isoxazole-based heterocycles have been synthesized utilizing 2-cyano-N-[(5-methylisoxazol-3-yl)methyl]acetamide for generating a variety of compounds incorporating the sulfamoyl moiety. These new compounds exhibited promising in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (E. Darwish et al., 2014).
Anticancer and Analgesic Properties
The synthesis of isoxazole-substituted 1,3,4-oxadiazoles from N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides has been achieved, showcasing good antimicrobial activity against representative bacterial and fungal strains, indicating their utility in developing new therapeutic agents (Srinivas Marri et al., 2018). Additionally, some acetamide derivatives have been synthesized and evaluated for their analgesic activities, offering new insights into pain management (Z. Kaplancıklı et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide is currently unknown due to the lack of specific studies on this compound. It is known that the isoxazole ring structure, which is present in this compound, is often associated with various biological activities .
Biochemical Pathways
Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid under normal conditions and has a molecular weight of 17459 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect the stability and efficacy of this compound.
properties
IUPAC Name |
2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5-6(4-10-12-5)3-9-7(11)2-8/h4H,2-3H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVVIUZCRMXLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



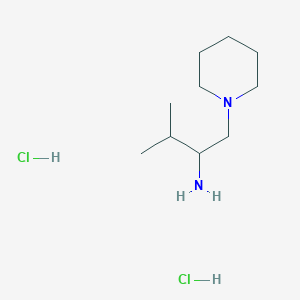

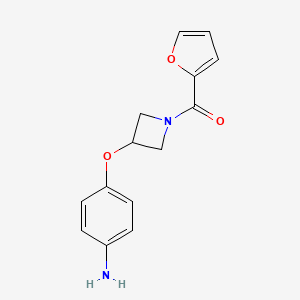
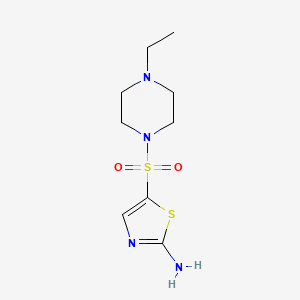
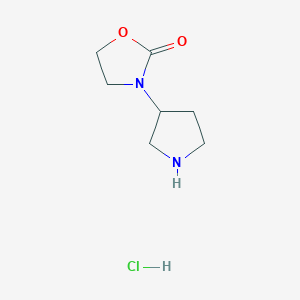
![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)
